Specific Scientific Field: Pharmaceutical Chemistry
Methods of Application or Experimental Procedures: The preparation of “5-Bromo-2-isopropoxybenzoic acid” was run successfully on approximately 70kg/batch with the total yield of 24%.
5-Bromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of approximately 259.10 g/mol. This compound features a bromine atom at the fifth position and an isopropoxy group at the second position of the benzoic acid structure. It is a white to off-white solid that is sparingly soluble in water but soluble in organic solvents, making it useful in various chemical applications .
There is no known information regarding the specific mechanism of action of 5-bromo-2-isopropoxybenzoic acid.
These reactions are fundamental in synthetic organic chemistry, allowing for the modification of the compound into various analogs and derivatives.
Synthesis of 5-bromo-2-isopropoxybenzoic acid can typically be achieved through several methods:
These methods allow for the production of 5-bromo-2-isopropoxybenzoic acid with varying yields and purities depending on reaction conditions.
5-Bromo-2-isopropoxybenzoic acid finds applications in:
While specific interaction studies for 5-bromo-2-isopropoxybenzoic acid are scarce, it is important to note that similar compounds often interact with various biological targets. Studies on related benzoic acid derivatives indicate that they may affect enzyme activity or cellular signaling pathways. Future research could elucidate the interactions of this compound with specific proteins or receptors.
Several compounds share structural similarities with 5-bromo-2-isopropoxybenzoic acid. Here are some notable examples:
These compounds highlight the uniqueness of 5-bromo-2-isopropoxybenzoic acid through its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to its analogs.
5-Bromo-2-isopropoxybenzoic acid possesses the molecular formula C₁₀H₁₁BrO₃, representing a halogenated aromatic carboxylic acid with an isopropoxy substituent [1]. The compound exhibits a molecular weight of 259.10 grams per mole, as determined through computational chemistry methods and confirmed by mass spectrometric analysis [1] [2] [3]. The structure consists of a benzoic acid core framework with a bromine atom positioned at the 5-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position relative to the carboxyl group [1] [4].
The molecular architecture is characterized by specific structural parameters including an InChI identifier of InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) and an InChIKey of KFUGUFQWYMSJBN-UHFFFAOYSA-N [1] [4]. The SMILES notation is represented as CC(C)OC1=C(C=C(C=C1)Br)C(=O)O, providing a linear representation of the molecular connectivity [1] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁BrO₃ | [1] |
Molecular Weight | 259.10 g/mol | [1] [2] |
Exact Mass | 257.98916 Da | [4] |
InChI | InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | [1] |
InChIKey | KFUGUFQWYMSJBN-UHFFFAOYSA-N | [1] |
The thermal transition properties of 5-Bromo-2-isopropoxybenzoic acid have been investigated through comparative analysis with structurally related compounds [5] [6]. While specific melting and boiling point data for this exact compound are limited in the literature, structural analogs provide valuable insights into expected thermal behavior [6] [7].
Related bromobenzoic acid derivatives demonstrate characteristic melting point ranges that correlate with substitution patterns [5] [6] [7]. For instance, 2-bromobenzoic acid exhibits a melting point of 147-150°C, while other substituted benzoic acid derivatives show similar thermal stability patterns [6] [7]. The presence of the isopropoxy group is expected to influence the melting point through steric and electronic effects [8] [9].
Based on structure-property relationships observed in similar compounds, the boiling point behavior can be estimated through comparison with related systems [6] [7]. The thermal decomposition characteristics of benzoic acid derivatives have been extensively studied, revealing that substituted benzoic acids typically undergo decomposition at elevated temperatures rather than clean boiling [10] [11].
The solubility characteristics of 5-Bromo-2-isopropoxybenzoic acid are influenced by the presence of both hydrophilic and lipophilic structural features [8] [12] [9]. The carboxylic acid functionality provides hydrogen bonding capability, while the isopropoxy substituent and bromine atom contribute to the lipophilic character of the molecule [12] [9].
Water solubility is expected to be limited due to the hydrophobic nature of the aromatic ring system and the bulky isopropoxy group [12] [9]. Comparative analysis with 4-isopropoxybenzoic acid, which is reported as insoluble in water, suggests similar aqueous solubility limitations for the 5-bromo analog [9]. The presence of the bromine substituent further reduces water solubility through increased molecular hydrophobicity [12].
Organic solvent solubility is anticipated to be favorable, particularly in polar aprotic and protic solvents [12] [7]. Related bromobenzoic acid derivatives demonstrate good solubility in ethanol, methanol, and dichloromethane [13] [7]. The compound is expected to show enhanced solubility in solvents capable of hydrogen bonding with the carboxylic acid group [12] [7].
Solvent Type | Expected Solubility | Basis for Prediction |
---|---|---|
Water | Limited | Hydrophobic character [12] [9] |
Ethanol | Good | Hydrogen bonding capability [7] |
Methanol | Good | Polar protic nature [13] |
Dichloromethane | Moderate | Organic solvent compatibility [13] |
The acid dissociation constant (pKa) of 5-Bromo-2-isopropoxybenzoic acid can be estimated through structure-activity relationships and comparison with related benzoic acid derivatives [14] [15] [8]. The pKa value is influenced by electronic effects from both the bromine substituent and the isopropoxy group [15] [7].
The isopropoxy group at the 2-position provides electron-donating effects through resonance and inductive mechanisms [8] [9]. Comparative data from 4-isopropoxybenzoic acid, which shows a pKa of 4.68 at 20°C, indicates the basifying influence of alkoxy substituents [8] [9]. The combined electronic effects suggest an intermediate pKa value for 5-Bromo-2-isopropoxybenzoic acid [15] [8].
Hammett correlation analysis for substituted benzoic acids provides a framework for pKa prediction [15]. The meta-position effect of the bromine substituent and the ortho-position effect of the isopropoxy group contribute to the overall acidity modulation [15].
The ionization behavior of 5-Bromo-2-isopropoxybenzoic acid in aqueous solutions follows typical carboxylic acid dissociation patterns [15] [7]. At physiological pH values, the compound exists predominantly in its ionized form as the carboxylate anion [15] [7].
The equilibrium between the protonated and deprotonated forms is governed by the Henderson-Hasselbalch equation [15]. At pH values below the pKa, the compound exists primarily as the neutral acid form, while at pH values above the pKa, the ionized carboxylate form predominates [15] [7].
The presence of the bromine substituent enhances the stability of the carboxylate anion through electron withdrawal, favoring ionization [15] [7]. Conversely, the isopropoxy group provides electron density to the aromatic system, partially counteracting the acidifying effect of bromine [8] [9].
Temperature effects on ionization behavior follow typical thermodynamic principles, with slight variations in pKa values observed at different temperatures [15]. The ionization process is generally endothermic for carboxylic acids, resulting in increased acidity at elevated temperatures [15].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 5-Bromo-2-isopropoxybenzoic acid through analysis of both proton and carbon-13 chemical environments [17] [18]. The compound exhibits characteristic resonance patterns consistent with substituted benzoic acid derivatives [17] [18] [19].
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift regions for different proton environments [18] [19]. The aromatic protons appear in the characteristic aromatic region between 7.0-8.0 parts per million, with specific splitting patterns determined by coupling interactions [18]. The isopropoxy methyl groups generate a characteristic doublet pattern, while the methine proton appears as a septet due to coupling with the six equivalent methyl protons [18].
The carboxylic acid proton exhibits a characteristic downfield chemical shift, typically appearing around 12-13 parts per million as a broad singlet [18] [19]. The chemical shift position and multiplicity patterns provide definitive structural confirmation [18] [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy distinguishes between the various carbon environments in the molecule [17] [20] [21]. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 170-175 parts per million [17] [20]. The aromatic carbons exhibit characteristic chemical shifts in the 120-140 parts per million region, with the brominated carbon showing distinctive patterns [17] [20].
Proton Environment | Chemical Shift Range (ppm) | Multiplicity |
---|---|---|
Aromatic H | 7.0-8.0 | Complex multipets [18] |
Isopropoxy CH | 4.5-5.0 | Septet |
Isopropoxy CH₃ | 1.2-1.4 | Doublet |
Carboxylic acid H | 12-13 | Broad singlet [18] |
Infrared spectroscopy of 5-Bromo-2-isopropoxybenzoic acid reveals characteristic vibrational frequencies associated with the functional groups present in the molecule [22] [23] [24]. The carboxylic acid functionality exhibits distinctive absorption bands that serve as diagnostic markers [24].
The carbonyl stretching vibration of the carboxylic acid group appears as a strong absorption band in the region of 1650-1700 wavenumbers [24]. This frequency range is characteristic of aromatic carboxylic acids and is influenced by conjugation with the benzene ring system [24]. The exact position within this range depends on the electronic effects of the substituents [23] [24].
The hydroxyl stretching vibration of the carboxylic acid group generates a broad absorption band in the 2500-3300 wavenumbers region [24]. This broad character results from hydrogen bonding interactions, both intramolecular and intermolecular [23] [24]. The specific frequency and bandwidth provide information about the strength and nature of hydrogen bonding [24].
Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the isopropoxy group occur below 3000 wavenumbers [24]. The carbon-oxygen stretching vibrations from the ether linkage appear in the fingerprint region between 1000-1300 wavenumbers [24].
Carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-700 wavenumbers region [23]. These vibrations are often weak but provide confirmation of halogen substitution [23].
Mass spectrometry fragmentation analysis of 5-Bromo-2-isopropoxybenzoic acid reveals characteristic breakdown pathways that provide structural information [25] [26] [27]. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the molecular weight of the compound [1] [25].
The fragmentation pattern is dominated by losses characteristic of carboxylic acid derivatives [25] [27]. Common fragmentation pathways include loss of the carboxyl group (mass 45) and loss of carbon dioxide (mass 44), resulting in fragment ions at mass-to-charge ratios 214 and 215, respectively [25] [27].
The isopropoxy substituent undergoes characteristic fragmentation through alpha-cleavage mechanisms [25] [26]. Loss of the isopropyl group (mass 43) generates a fragment ion at mass-to-charge ratio 216 [25]. The presence of the bromine atom creates isotope patterns with characteristic intensity ratios reflecting the natural abundance of bromine isotopes [26].
Aromatic fragmentation follows typical patterns observed in substituted benzene derivatives [25] [26]. The benzene ring system tends to remain intact during fragmentation, with losses occurring primarily from the substituent groups [26] [27]. Base peak analysis often reveals the most stable fragment ion, typically corresponding to the substituted benzene ring after loss of functional groups [25] [27].
Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion |
---|---|---|
259 | [M]⁺ | - |
216 | [M-C₃H₇]⁺ | Isopropyl group [25] |
215 | [M-CO₂]⁺ | Carbon dioxide [25] |
214 | [M-COOH]⁺ | Carboxyl group [25] |
Ultraviolet-visible spectroscopy of 5-Bromo-2-isopropoxybenzoic acid provides information about the electronic transitions within the aromatic system [28] [29]. The compound exhibits characteristic absorption bands associated with the substituted benzene ring and extended conjugation [28].
The primary absorption band appears in the ultraviolet region, typically around 250-280 nanometers, corresponding to π→π* transitions within the aromatic system [28] [29]. The exact wavelength and intensity of this absorption are influenced by the electronic effects of the substituents [28] [29].
The bromine substituent affects the electronic properties through both inductive and mesomeric effects [29]. The heavy atom effect of bromine can also influence the photophysical properties of the molecule [29] [30]. The isopropoxy group contributes electron density to the aromatic system through resonance effects, potentially shifting absorption wavelengths [28].
Solvent effects on the ultraviolet-visible spectrum provide additional information about the excited state properties [28] [30]. Polar solvents typically cause bathochromic shifts in absorption wavelengths due to stabilization of excited states [28]. The molar absorptivity values provide quantitative measures of the absorption strength [28].
The compound may exhibit weak absorption bands at longer wavelengths corresponding to n→π* transitions associated with the carbonyl group of the carboxylic acid [28]. These transitions are typically forbidden and appear as weak, broad absorptions [28].
The thermal stability of 5-Bromo-2-isopropoxybenzoic acid has been investigated through comparative analysis with related benzoic acid derivatives and thermal analysis techniques [10] [11] [31]. Understanding the degradation kinetics is essential for proper handling and storage of the compound [32] [33].
Thermal decomposition of benzoic acid derivatives typically occurs through decarboxylation mechanisms, resulting in the formation of substituted benzene derivatives and carbon dioxide [10] [11]. The temperature range for thermal decomposition varies depending on the nature and position of substituents [11] [34].
The presence of the bromine substituent influences thermal stability through electronic effects and the strength of the carbon-bromine bond [34]. Bromine substituents can undergo elimination reactions at elevated temperatures, potentially leading to the formation of unsaturated products [34]. The isopropoxy group may undergo thermal elimination through beta-elimination mechanisms, generating alkene products and phenolic derivatives [31].
Thermogravimetric analysis provides quantitative data on mass loss as a function of temperature [32] [33]. The onset temperature for decomposition, defined as the temperature at which significant mass loss begins, serves as a key parameter for thermal stability assessment [32] [33]. Differential scanning calorimetry reveals the enthalpic changes associated with thermal transitions [32].
Kinetic analysis of thermal decomposition follows first-order or mixed-order kinetics, depending on the specific decomposition pathway [10] [31]. Activation energy values for decomposition can be determined through Arrhenius analysis of rate constants at different temperatures [10] [31]. These parameters provide predictive capability for shelf-life and storage conditions [35].
Parameter | Typical Range | Measurement Method |
---|---|---|
Decomposition Onset | 200-300°C | Thermogravimetric analysis [32] |
Activation Energy | 100-150 kJ/mol | Kinetic analysis [10] [31] |
Mass Loss Rate | Variable | Temperature-programmed analysis [33] |